

Discovery and chemical synthesis of Hydroxysafflor yellow A

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An In-Depth Technical Guide to the Discovery and Chemical Synthesis of **Hydroxysafflor Yellow A**

Abstract

Hydroxysafflor yellow A (HSYA) is a principal bioactive quinochalcone C-glycoside derived from the flowers of safflower (Carthamus tinctorius L.). Since its initial isolation in 1993, HSYA has garnered significant attention from the scientific community for its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] It is a key component in safflor yellow injections, which are clinically approved and used in the treatment of cardiovascular and cerebrovascular diseases.[2] However, challenges related to its chemical instability, low natural abundance, and complex structure have spurred research into efficient extraction, chemical synthesis, and biosynthetic production methods. This guide provides a comprehensive overview of the discovery of HSYA, its physicochemical properties, and detailed methodologies for its extraction and synthesis. It also explores the key signaling pathways modulated by HSYA and presents relevant experimental protocols for researchers and drug development professionals.

Discovery and Physicochemical Properties

HSYA was first isolated from Carthamus tinctorius L. in 1993.[3] It is the most abundant and active water-soluble component of the safflower yellow pigments, accounting for approximately 85% of the total.[3][4] As a C-glucosyl quinochalcone, its unique structure is central to its biological activity.



Physicochemical Characteristics: HSYA is a yellow amorphous powder with the molecular formula C27H32O16.[1] It is soluble in water, DMSO, methanol, and ethanol.[5] The molecule's p-conjugated system, coupled with several hydroxyl groups, results in a maximum UV absorption at 403 nm.[1] A key structural feature is the unstable C-glycoside bond located between the 1,3-diketone on the A ring. The structure of HSYA is sensitive to environmental conditions; it maintains stability at a pH range of 3-7 and at temperatures below 60°C but is susceptible to degradation under light, high temperatures, and strongly acidic or alkaline conditions.[3]

Property	Description
Molecular Formula	C27H32O16
Molecular Weight	612.53 g/mol
Appearance	Yellow amorphous powder[1]
Solubility	Water, DMSO, Pyridine, Methanol, Ethanol[5]
UV max (λmax)	403 nm[1]
CAS Number	78281-02-4
Key Structural Feature	Quinochalcone C-glycoside[1]

Acquisition and Synthesis of HSYA

The acquisition of HSYA for clinical and research purposes faces a significant hurdle: its low concentration in safflower is insufficient to meet demand.[1] This has driven the development of various extraction and synthetic strategies.

Extraction from Natural Sources

The most traditional method for obtaining HSYA is water immersion, followed by purification. However, this method is characterized by low efficiency and high consumption of raw plant material.[1] High temperatures and alkaline conditions used during traditional extraction can also accelerate the degradation of HSYA.[1]



Extraction Method	Raw Material	Yield (%)	Reference
Water Immersion	800 g Safflower	0.023%	(Bai et al., 2012; Li et al., 2013a)[1]
Water Immersion	2000 g Safflower	0.066%	(Bai et al., 2012; Li et al., 2013a)[1]

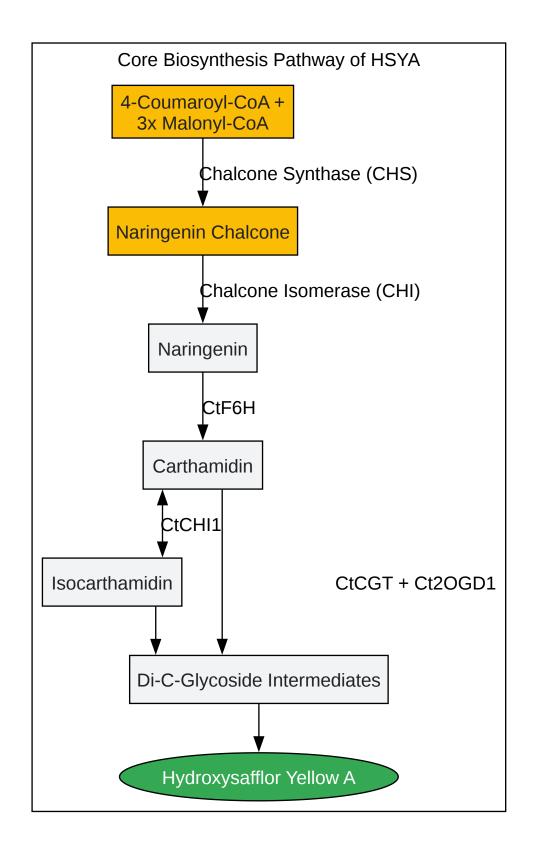
Biosynthesis Pathway

The natural production of HSYA in Carthamus tinctorius involves a complex enzymatic pathway. The process begins with the synthesis of naringenin chalcone from one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction mediated by chalcone synthase.[1] Recent studies have elucidated the subsequent steps, identifying four key enzymes essential for HSYA biosynthesis:

- CtF6H: Performs the 6-hydroxylation of naringenin to produce carthamidin.
- CtCHI1: Catalyzes the isomerization between carthamidin and isocarthamidin.
- CtCGT: A flavonoid di-C-glycosyltransferase.
- Ct2OGD1: A 2-oxoglutarate-dependent dioxygenase that, in coordination with CtCGT, converts the precursors to HSYA.[6]

The high expression of these four genes, combined with the absence of flavanone 2-hydroxylase (F2H) genes, is critical for the unique production of HSYA in safflower.[6]





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Fig. 1: Proposed biosynthetic pathway of **Hydroxysafflor yellow A**.



Chemical and Chemo-Enzymatic Synthesis

Given the limitations of natural extraction, chemical synthesis offers a promising alternative. An oxidative synthesis pathway has been described, providing a route to produce HSYA from smaller precursors.[1] More recently, a chemo-enzymatic strategy was developed to synthesize 8,9-dihydrohydroxysafflor yellow A (dh-HSYA), a close and neuroprotective analogue of HSYA.[7][8] This innovative approach combines the scalability of microbial fermentation with the precision of chemical reactions.

Synthesis Method	Precursor	Key Steps	Yield (%)	Product
Oxidative Synthesis	di-C-glucosyl chloroacetophen one	Transformation with BF3·2AcOH, oxidation, reaction with diazomethane.[1]	Not specified	HSYA
Chemo- enzymatic	Phloretin (supplemented)	Biosynthesis of phloretin-di-C- glucoside (PDG) in yeast, followed by chemical oxidation.[7][8]	29.02%	dh-HSYA

Biological Activity and Key Signaling Pathways

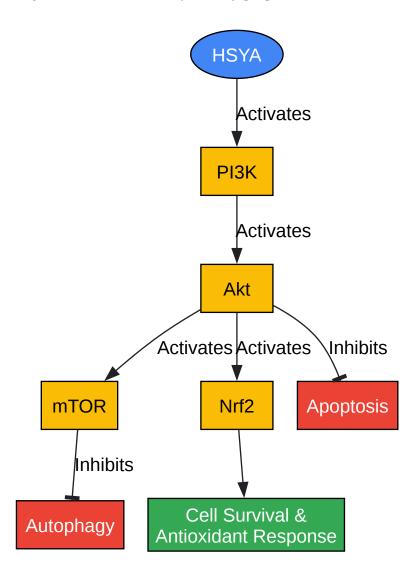
HSYA exhibits a broad spectrum of biological effects, primarily acting as an anti-inflammatory, antioxidant, and anti-apoptotic agent.[9] These effects are mediated through its interaction with a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the development of HSYA as a therapeutic agent.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and autophagy. HSYA has been shown to exert protective effects by modulating this pathway. For instance, it protects cerebral microvascular endothelial cells by inhibiting excessive autophagy via the



PI3K/Akt/mTOR pathway.[10] It also protects cardiomyocytes from apoptosis by upregulating HO-1 expression through the PI3K/Akt/Nrf2 pathway.[11]



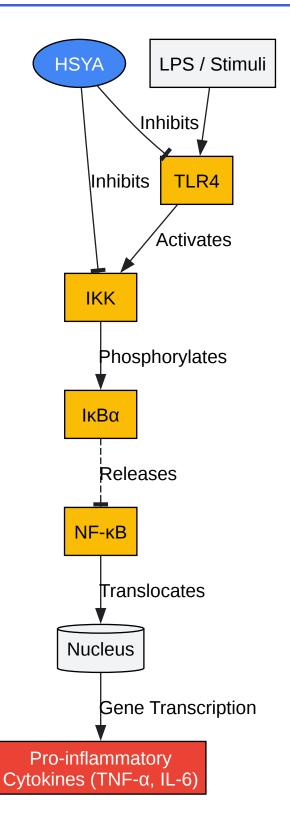
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Fig. 2: HSYA modulation of the PI3K/Akt/mTOR and Nrf2 pathways.

NF-κB and TLR4 Signaling Pathways

Inflammation is a key pathological process in many diseases HSYA is used to treat. HSYA exerts potent anti-inflammatory effects by inhibiting the NF- κ B and Toll-like receptor 4 (TLR4) signaling pathways. It suppresses the nuclear translocation of NF- κ B p65 and reduces the expression of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.[10][12]





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Fig. 3: Anti-inflammatory action of HSYA via the TLR4/NF-κB pathway.

Key Experimental Protocols



This section provides generalized protocols for key experiments relevant to HSYA research, based on methodologies reported in the literature.

Protocol for HSYA Extraction from Carthamus tinctorius

- Maceration: Air-dried safflower petals are ground into a fine powder. The powder is then submerged in 80% ethanol at a 1:10 solid-to-liquid ratio.
- Ultrasonic-Assisted Extraction: The mixture is subjected to ultrasonic extraction for 60 minutes at 50°C.
- Filtration and Concentration: The extract is filtered through gauze, and the filtrate is concentrated under reduced pressure using a rotary evaporator at 60°C to remove ethanol.
- Liquid-Liquid Extraction: The aqueous concentrate is then partitioned sequentially with petroleum ether and ethyl acetate to remove lipids and less polar compounds.
- Column Chromatography: The final aqueous phase is loaded onto a macroporous resin column (e.g., HPD-100). The column is washed with deionized water to remove sugars and salts.
- Elution and Lyophilization: HSYA is eluted from the column using a stepwise gradient of ethanol (e.g., 20%, 40%, 60%). Fractions containing HSYA (monitored by HPLC) are collected, combined, concentrated, and lyophilized to yield a purified yellow powder.

Protocol for Western Blot Analysis of HSYA's Effect

- Cell Culture and Treatment: Culture relevant cells (e.g., RAW264.7 macrophages, H9c2 cardiomyocytes) to 70-80% confluence. Pre-treat cells with various concentrations of HSYA (e.g., 25, 50, 100 μM) for 3 hours.[13]
- Stimulation: Induce the desired cellular response, for example, by adding lipopolysaccharide (LPS) (1 μg/mL) for 8 hours to stimulate an inflammatory response.[13]
- Protein Extraction: Wash cells with cold PBS and lyse them in RIPA buffer containing
 protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 rpm for 15 minutes at
 4°C to collect the supernatant containing total protein.[13][14]



- Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 μg) on an SDSpolyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, NF-κB p65, Nrf2, GAPDH) overnight at 4°C.
- Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Protocol for a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

- Animal Preparation: Use male Wistar or Sprague-Dawley rats (250-300g). Anesthetize the
 rats with an appropriate anesthetic (e.g., 2% sodium pentobarbital, 50 mg/kg,
 intraperitoneally).[14]
- Surgical Procedure: Place the rat in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Occlusion: Gently insert a nylon monofilament (e.g., 4-0) with a rounded tip via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is often confirmed by a drop in regional cerebral blood flow monitored by a laser Doppler flowmeter.
- Reperfusion: After a period of occlusion (e.g., 90-120 minutes), carefully withdraw the filament to allow reperfusion.
- HSYA Administration: Administer HSYA (or vehicle for the control group) via intravenous or intraperitoneal injection at a predetermined dose and time (e.g., at the onset of reperfusion).



- Neurological Assessment: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's or Zea Longa's score).
- Infarct Volume Measurement: Euthanize the animals and harvest the brains. Slice the brain into coronal sections (2 mm thick) and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted area remains pale. Calculate the infarct volume using image analysis software.

Conclusion and Future Outlook

Hydroxysafflor yellow A stands out as a promising natural product with significant therapeutic potential, particularly for cardiovascular and cerebrovascular diseases. While its discovery and pharmacological mechanisms are increasingly well-understood, its clinical application is hampered by supply and stability issues. The future of HSYA research and development will likely focus on optimizing synthetic and biosynthetic production routes to ensure a sustainable and cost-effective supply. Chemo-enzymatic approaches, which combine the power of microbial engineering with chemical synthesis, represent a particularly promising frontier. Further elucidation of its complex interactions with cellular signaling pathways will continue to uncover new therapeutic applications and refine its use as a targeted drug, paving the way for its broader integration into modern medicine.

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